2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1795502-55-4
VCID: VC2885361
InChI: InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-8-2-3-12-6;;/h5-6,8H,2-4H2,1H3;2*1H
SMILES: CN1C=NN=C1C2CNCCO2.Cl.Cl
Molecular Formula: C7H14Cl2N4O
Molecular Weight: 241.12 g/mol

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

CAS No.: 1795502-55-4

Cat. No.: VC2885361

Molecular Formula: C7H14Cl2N4O

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride - 1795502-55-4

Specification

CAS No. 1795502-55-4
Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12 g/mol
IUPAC Name 2-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride
Standard InChI InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-8-2-3-12-6;;/h5-6,8H,2-4H2,1H3;2*1H
Standard InChI Key ZGWNPJNFHYGTGZ-UHFFFAOYSA-N
SMILES CN1C=NN=C1C2CNCCO2.Cl.Cl
Canonical SMILES CN1C=NN=C1C2CNCCO2.Cl.Cl

Introduction

Structural Characteristics and Chemical Identity

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a heterocyclic compound characterized by the presence of both a triazole and morpholine ring system. The molecule has a definitive chemical identity with specific structural parameters.

Chemical Identity and Molecular Features

The compound is registered with CAS number 1795502-55-4 and possesses a molecular formula of C7H14Cl2N4O with a molecular weight of 241.12 g/mol. Its IUPAC name is 2-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride. The structure consists of a 4-methyl-4H-1,2,4-triazole ring connected to a morpholine moiety at the 3-position of the triazole.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride directly influence its behavior in various chemical and biological systems.

Physical Properties

The compound typically exists as a crystalline substance, with the dihydrochloride salt form significantly enhancing its solubility in aqueous media compared to the free base. For characterization purposes, related triazole compounds are often analyzed using open capillary methods on specialized devices such as the OptiMelt MPA100 to determine melting points .

Chemical Reactivity

The chemical behavior of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is largely determined by the reactivity of both the triazole and morpholine moieties:

  • The triazole component can participate in cycloadditions or act as a ligand in coordination complexes due to the presence of nitrogen atoms with lone pairs.

  • The morpholine ring can undergo reactions typical of amines, such as acylation or alkylation, enabling further derivatization and structural modifications.

These reactive properties make the compound valuable for synthetic chemists seeking to develop novel derivatives with enhanced biological activities.

Synthesis Methods

Various synthetic approaches have been developed for preparing 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride, each with distinct advantages and limitations.

Conventional Synthesis

Traditional synthesis of this compound typically involves the reaction of morpholine with a suitable precursor containing the triazole moiety. For related compounds, synthesis methods often include:

  • Reaction of 4-R-3-R1-1,2,4-triazole-5-thiole with corresponding esters of 2-chloroacetic acid in alkaline conditions .

  • Treatment of 2-((4-R-3-R1-1,2,4-triazole-5yl)thio)acetic acids with appropriate alcohols in the presence of concentrated sulfuric acid as a catalyst .

Purification and Characterization

Following synthesis, purification typically involves filtration, solvent evaporation, and neutralization with appropriate bases such as sodium bicarbonate . Characterization methods include:

  • Infrared spectroscopy in the range of 7500-400 cm-1 using liquid-on-film methods

  • Gas chromatography with mass spectrometric detection

  • Nuclear magnetic resonance (NMR) spectroscopy

For related compounds, NMR spectra reveal characteristic signals including methylene group protons as singlets at approximately 4.45 and 4.16 ppm, with morpholine residue protons appearing as multiplets around 3.41 ppm .

Biological Activities

2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride exhibits notable biological activities that make it relevant for pharmaceutical and agricultural research.

Antifungal Properties

The compound has been studied for its potential antifungal properties, likely related to the presence of the triazole moiety. Many commercial antifungal agents, including fluconazole, contain triazole structures, suggesting similar mechanisms of action . The antifungal activity may involve disrupting fungal cell membranes or inhibiting essential enzymes in fungal metabolism.

Antimicrobial Activities

Beyond antifungal properties, 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride may possess broader antimicrobial activities against various pathogenic organisms. Computational models have been employed to predict antimicrobial activity based on structural characteristics of similar compounds.

Research Applications

The unique properties of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride make it valuable across multiple research domains.

Medicinal Chemistry

The compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology due to its structural features that confer specific biological activities. Its structural resemblance to other bioactive compounds suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Agricultural Applications

Due to its biological activity, particularly antifungal properties, the compound may be explored as a potential fungicide or pesticide in agricultural settings. Triazole derivatives are widely used in crop protection, suggesting similar applications for this compound.

Veterinary Medicine

Related triazole-morpholine compounds have demonstrated effectiveness in veterinary applications. For example, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine is reported as the active pharmaceutical ingredient in the veterinary drug "Vetmikoderm," registered for treating dermatological diseases in small animals . This suggests potential veterinary applications for 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride as well.

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships.

Structure-Activity Relationships

The combination of both triazole and morpholine rings in 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride provides distinct advantages over compounds containing only one of these structural elements. The triazole component primarily contributes to antimicrobial activity, while the morpholine moiety may influence solubility, metabolic stability, and target binding characteristics.

Compounds with additional functional groups, such as the decylthio substituent seen in 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine, often exhibit enhanced biological activity due to increased hydrophobic interactions with biological targets .

Current Research Trends and Future Directions

Research involving 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride continues to evolve across multiple directions.

Synthesis Optimization

Recent research has focused on optimizing synthesis methods, particularly through microwave-assisted techniques that significantly reduce reaction times while improving yields . This trend will likely continue, with further refinements aimed at developing more efficient and environmentally friendly synthetic routes.

Derivative Development

The development of novel derivatives based on the 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine scaffold represents an active area of research. Various modifications to the basic structure may lead to compounds with enhanced biological activities or improved pharmacokinetic properties .

Expanded Applications

While current research primarily focuses on antifungal and antimicrobial applications, future studies may explore additional therapeutic areas, including:

  • Antiviral activities, given the presence of triazole in established antiviral drugs like ribavirin

  • Central nervous system effects, considering triazole's presence in hypnotic drugs like triazolam

  • Novel agricultural applications beyond current fungicide uses

  • Material science applications leveraging the unique properties of triazole-containing compounds

Computational Modeling

Advanced computational methods are increasingly being employed to predict the biological activities of triazole-morpholine compounds based on their structural characteristics. This approach is likely to accelerate the discovery and development of novel derivatives with optimized properties for specific applications.

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